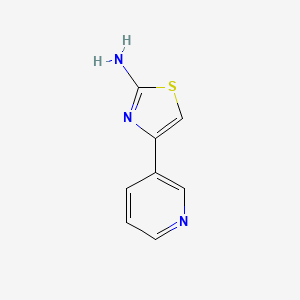

4-(Pyridin-3-yl)thiazol-2-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZQGAYUHOJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184332 | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-27-9 | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030235279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(pyridin-3-yl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a pyridine ring linked to a 2-aminothiazole moiety, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and biological activities, with a focus on its role as a kinase inhibitor in cancer therapy. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to support further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃S | [1] |

| Molecular Weight | 177.23 g/mol | [1] |

| CAS Number | 30235-27-9 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| XLogP3-AA (Lipophilicity) | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis: Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via the Hantzsch reaction.

Materials:

-

3-bromoacetylpyridine hydrobromide

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetylpyridine hydrobromide in ethanol.

-

Add 1.1 to 1.5 equivalents of thiourea to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show characteristic signals for the pyridine and thiazole ring protons, as well as the amine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by their electronic environment within the pyridine and thiazole rings.

IR Spectroscopy

The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3250 cm⁻¹), C-N stretching (aromatic amines, 1335-1250 cm⁻¹), and vibrations associated with the aromatic pyridine and thiazole rings.[2]

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferable. The predicted protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 178.22.[3]

Table 2: Predicted Key Mass Spectral Peaks [3]

| Predicted m/z | Proposed Fragment Ion | Notes |

| 178.22 | [M+H]⁺ | Protonated molecular ion |

| 151.24 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

| 121.18 | [C₅H₅N₂S]⁺ | Fragmentation involving the thiazole ring |

| 94.12 | [C₅H₆N₂]⁺ | Aminopyridine fragment |

| 85.13 | [C₃H₃NS]⁺ | Thiazole ring fragment |

Biological Activity and Mechanism of Action

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Derivatives of this compound have shown potent inhibitory activity against several key kinases involved in cell cycle progression, angiogenesis, and signal transduction.

Kinase Inhibition

The thiazole-pyridine motif allows for specific interactions with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. Notable targets include:

-

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are crucial for the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[4][5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): KDR is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of KDR can block this process.[6][7]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition results in aberrant mitosis and subsequent cell death.[8]

-

p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation.

The drug Masitinib , a tyrosine-kinase inhibitor, contains the this compound core structure and is used in the treatment of mast cell tumors in animals.

Signaling Pathways

The inhibitory action of this compound and its derivatives on key kinases directly impacts critical cellular signaling pathways.

Caption: CDK4/6 Inhibition Pathway.

Caption: VEGFR2 (KDR) Inhibition Pathway.

Experimental Protocols for Biological Activity

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK4/6, KDR)

-

Kinase-specific substrate (e.g., peptide)

-

This compound (test compound) dissolved in DMSO

-

Known kinase inhibitor (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in DMSO.

-

In the assay plate, add the kinase, the substrate, and the assay buffer to each well.

-

Add the serially diluted test compound or controls to the appropriate wells. Include wells with no inhibitor as a negative control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions to quantify kinase activity.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Multifaceted Pharmacology of the 4-(Pyridin-3-yl)thiazol-2-amine Scaffold: A Technical Overview

Introduction

The 4-(pyridin-3-yl)thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile structure serves as a foundational blueprint for a diverse array of biologically active molecules. While a singular, intrinsic mechanism of action cannot be ascribed to the unsubstituted core, its derivatives have been shown to modulate a wide range of biological targets, leading to a spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the known mechanisms of action for key derivatives of the this compound scaffold, highlighting its therapeutic potential across various disease areas, with a particular focus on oncology.

Oncological Applications: A Primary Focus

The this compound scaffold has been most extensively explored in the context of cancer therapeutics. Derivatives have been developed as potent inhibitors of several key protein families implicated in cancer progression, including protein kinases and enzymes involved in DNA repair.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent class of derivatives, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition represents a validated strategy for cancer treatment.

Mechanism of Action: CDK4 and CDK6, in complex with Cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the G1 to S phase transition of the cell cycle. By inhibiting CDK4/6, these derivatives prevent Rb phosphorylation, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor growth.[1]

Signaling Pathway: CDK4/6 Inhibition

Caption: CDK4/6 Inhibition Pathway by this compound Derivatives.

Tyrosine Kinase Inhibition

The well-known tyrosine kinase inhibitor, Masitinib, incorporates a modified this compound moiety.[3] Masitinib is a multi-target inhibitor, primarily targeting c-Kit, a receptor tyrosine kinase often mutated or overexpressed in various cancers, including mast cell tumors.[3]

Mechanism of Action: Masitinib competitively binds to the ATP-binding site of c-Kit, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation. In addition to c-Kit, Masitinib also inhibits other tyrosine kinases such as PDGFR, Lck, FAK, and FGFR3, contributing to its broad anti-cancer activity.[3]

Signaling Pathway: Tyrosine Kinase Inhibition (e.g., c-Kit)

Caption: Inhibition of c-Kit Signaling by a this compound Derivative.

Modulation of Other Oncogenic Targets

Derivatives of the this compound scaffold have shown inhibitory activity against a range of other cancer-related targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Certain N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives act as potent inhibitors of VEGFR kinase, a key mediator of angiogenesis. By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

-

Tubulin Polymerization: N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors.[6] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

-

Poly (ADP-ribose) Polymerase (PARP): Some pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells, with their cytotoxic effects being reduced by a PARP1 inhibitor, suggesting a potential role in modulating DNA damage repair pathways.[7]

-

Nur77 Modulation: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been developed as novel anti-cancer agents that target the orphan nuclear receptor Nur77. These compounds induce Nur77-dependent apoptosis in cancer cells.[8]

Antimicrobial and Other Activities

Beyond oncology, the this compound scaffold has been investigated for other therapeutic applications:

-

Antimicrobial Activity: Various derivatives have demonstrated antibacterial and antifungal properties.[9][10][11] The precise mechanisms are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Corrosion Inhibition: The parent compound, 4-(pyridin-4-yl)thiazol-2-amine, has been shown to be an effective corrosion inhibitor for mild steel in acidic solutions, acting as a mixed-type inhibitor.[12]

-

Neurological and Inflammatory Targets: The versatility of the scaffold is further demonstrated by its use in developing inhibitors for targets such as c-Jun N-terminal kinase (JNK), which is implicated in inflammatory and neurodegenerative diseases, and corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders.[13][14]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives of the this compound scaffold.

| Derivative Class | Target | Activity | Cell Line/Assay | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Potent Inhibition | Various Cancer Cell Lines | [1][2] |

| Masitinib (related structure) | c-Kit, PDGFR, Lck, FAK, FGFR3 | Tyrosine Kinase Inhibition | In vitro and in vivo models | [3] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | VEGFR Kinase | Potent Inhibition | Kinase Assays | [4][5] |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin | Polymerization Inhibition | Cancer Cell Lines | [6] |

| Pyridine-Thiazole Hybrids | PARP1 (indirectly implicated) | IC50 = 0.57 µM | HL-60 cells | [7] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Modulation and Apoptosis Induction | Liver Cancer Cell Lines | [8] |

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds are often specific to the target and assay. Below are generalized workflows for common experimental procedures.

Experimental Workflow: Kinase Inhibition Assay

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell-Based Proliferation Assay

Caption: Generalized workflow for a cell-based antiproliferation assay.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While the core structure itself does not possess a defined mechanism of action, its derivatives have been successfully engineered to target a wide array of biological molecules with high potency and selectivity. The most significant impact of this scaffold has been in the field of oncology, with derivatives targeting key drivers of cancer progression such as CDKs and receptor tyrosine kinases. The continued exploration of this chemical space holds significant promise for the discovery of new and improved treatments for a range of human diseases.

References

- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Masitinib - Wikipedia [en.wikipedia.org]

- 4. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(Pyridin-3-yl)thiazol-2-amine Derivatives: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 4-(pyridin-3-yl)thiazol-2-amine derivatives. Synthesized through various chemical strategies, these compounds have emerged as promising scaffolds in drug discovery, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document serves as a detailed resource for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key biological pathways and workflows.

Core Biological Activities and Quantitative Data

The this compound core structure has been the subject of extensive research, leading to the development of numerous derivatives with a broad spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 beta (GSK3β), and the Epidermal Growth Factor Receptor (EGFR).

Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines. For instance, certain derivatives have exhibited significant activity against hepatocyte carcinoma (HepG2), with IC50 values as low as 23.8 µg/mL.[1] Other studies have reported pyridine-thiazole hybrids with potent cytotoxicity against lung cancer cell lines (A549), with some compounds showing greater efficacy than the standard drug cisplatin.[2] Specifically, a series of thiazolyl pyridines linked with a thiophene moiety displayed excellent anticancer activities against the A549 cell line, with IC50 values for some derivatives being more potent than the reference drug doxorubicin (IC50 of 0.460 µM).[3] For example, compounds 8e and 8f had IC50 values of 0.302 and 0.788 µM, respectively.[3]

Furthermore, pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been identified as dual inhibitors of CDK2 and GSK3β.[4][5][6][7][8] Compound 13a , a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, demonstrated excellent anti-proliferative activity against HepG2 cells with an IC50 of 9.5 μg/mL and was found to be a potent dual CDK2/GSK3β inhibitor (IC50 = 0.396 µg/mL and 0.118 µg/mL, respectively).[6][8] Another compound, 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid), showed excellent activity against HEp-2 cells (IC50 = 5.9 µg/mL).[6][8]

The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| II | HepG2 | 23.8 (µg/mL) | [1] |

| 8a | HEp-2 | 5.9 (µg/mL) | [6][8] |

| 13a | HepG2 | 9.5 (µg/mL) | [6][8] |

| 8e | A549 | 0.302 | [3] |

| 8f | A549 | 0.788 | [3] |

| 4b | A-549 | 0.00803 | [9] |

| 4e | A-549 | 0.0095 | [9] |

| 4b | MDA-MB-231 | 0.0103 | [9] |

| 4e | MDA-MB-231 | 0.0147 | [9] |

| 7l | MV4-11 | 0.83 | [10] |

| 7l | HT-29 | 2.12 | [10] |

| 7l | MCF-7 | 3.12 | [10] |

| 7l | HeLa | 8.61 | [10] |

Antimicrobial Activity

The versatile scaffold of this compound has also been exploited to develop potent antimicrobial agents. These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.

A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their antimicrobial properties.[11][12] The results indicated that some of these compounds exhibited significant activity, with compound 5j showing the lowest Minimum Inhibitory Concentration (MIC) values.[12] Another study on new heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with compound 3 being the most active, showing MIC values ranging from 0.23 to 0.70 mg/mL.[13]

The antimicrobial activity of selected derivatives is presented in the table below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7b | Various Pathogens | 0.22 - 0.25 | [14] |

| Compound 3 | Various Bacteria | 230 - 700 | [13] |

| Compound 5x | Various Bacteria | 60 - 120 | [15] |

| IIC | Various Bacteria | 16 - 128 | [16] |

Anti-inflammatory Activity

Several derivatives of the this compound scaffold have been investigated for their anti-inflammatory potential. The in vitro anti-inflammatory activity of a series of pyridine- and thiazole-based hydrazides was evaluated using the bovine serum albumin denaturation method.[11][12] The results showed inhibition in the IC50 range of 46.29–100.60 μg/mL, with compound 5g having the lowest IC50 value.[11][12]

In vivo studies using the carrageenan-induced rat paw edema model have also been conducted.[17][18] Some of the synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated anti-inflammatory effects comparable to or exceeding that of the standard drug Ibuprofen.[17][18]

The following table summarizes the anti-inflammatory activity of selected derivatives.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 5g | Bovine Serum Albumin Denaturation | 46.29 | [11][12] |

| 5l | Bovine Serum Albumin Denaturation | 100.60 | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of a substituted 2-acetylpyridine with thiosemicarbazide to form a thiosemicarbazone intermediate.[9] This intermediate is then cyclized with α-haloketones or other appropriate reagents to yield the desired thiazole derivatives.[9] Modifications at various positions of the pyridine and thiazole rings are achieved by using appropriately substituted starting materials.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

-

Inoculum Preparation: A standardized microbial inoculum is prepared and uniformly spread onto the surface of an agar plate.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with Ibuprofen), and test groups.

-

Compound Administration: The test compounds are administered to the animals, typically intraperitoneally, at a specific dose.

-

Induction of Inflammation: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmograph.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[17][18]

Visualization of Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathway: Dual Inhibition of CDK2 and GSK3β

Caption: Dual inhibition of CDK2 and GSK3β pathways by this compound derivatives.

Experimental Workflow: Anticancer Screening

References

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]

An In-depth Technical Guide on the Structure-Activity Relationship of 4-(pyridin-3-yl)thiazol-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-3-yl)thiazol-2-amine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for specific interactions with a variety of biological targets, making it a cornerstone in modern medicinal chemistry. This scaffold is particularly prominent in the development of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[1] Derivatives have demonstrated potent inhibitory activity against a range of targets including Cyclin-Dependent Kinases (CDK4/6), Vascular Endothelial Growth Factor Receptor (KDR), Acetylcholinesterase (AChE), and Rho-associated protein kinase (ROCK), showcasing its therapeutic versatility.[1][2][3][4]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the this compound core. It synthesizes data from numerous studies to offer a detailed perspective for researchers engaged in the design and optimization of novel therapeutics based on this scaffold. The document includes quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding.

Core Scaffold and Synthetic Overview

The fundamental structure of this compound consists of a pyridine ring linked at its 3-position to the 4-position of a 2-aminothiazole ring.

Core Structure:

-

(Py) : Pyridine Ring

-

(Th) : Thiazole Ring

General Synthetic Routes

The synthesis of this compound derivatives is commonly achieved through established heterocyclic chemistry reactions. The most prevalent method is the Hantzsch thiazole synthesis .[1] This approach typically involves the condensation of a 3-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) with a thiourea derivative. Modifications on the 2-amino group can be introduced by using substituted thioureas. Further diversification is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to connect the pyridine and thiazole moieties.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.

Modifications of the Pyridine Ring

The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. While this guide focuses on the 3-pyridyl isomer, comparative studies reveal crucial SAR insights.

-

Isomeric Position : For ROCK II inhibitory activity, compounds with a 4-pyridine substitution were generally found to be more potent than those with a 3-pyridine substitution.[2] In studies on Bloom Helicase inhibitors based on a related 5-(pyridyl)-1,3,4-thiadiazol-2-amine scaffold, the 3-pyridine analog showed activity comparable to the 4-pyridine lead, whereas the 2-pyridine analog was inactive.[5] This suggests that the placement of the nitrogen atom significantly influences the molecule's ability to form key interactions within the target's binding site, likely affecting hydrogen bonding patterns and overall topology.

Modifications of the Thiazole Ring

-

2-Amino Group : The 2-amino group is a crucial interaction point, often serving as a hydrogen bond donor.

-

N-Substitution : Substitution on this amine can modulate potency and selectivity. For example, linking nicotinic acid (pyridine-3-carboxylic acid) to the 2-amino group of a 4-phenylthiazole core produced compounds with efficacy against bacterial wilt pathogen.[6] In another study, the development of N-(1,3-thiazol-2-yl)pyridin-2-amines led to a potent and selective class of KDR kinase inhibitors.[4]

-

Hybrid Molecules : Pyridine-thiazole hybrid molecules, where the 2-amino group is part of a larger substituent, have shown potent antiproliferative activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated an IC50 of 0.57 µM in HL-60 leukemia cells.[7][8]

-

-

5-Position : The 5-position of the thiazole ring is a key site for modification to enhance potency.

-

In a series of pyridine-thiazole hybrids, the introduction of a substituted pyrazole moiety at the 5-position of the thiazole ring resulted in a compound with remarkable anticancer activity against MCF-7 and HepG2 cell lines (IC50 = 5.84 and 8.76 μM, respectively).[9]

-

Quantitative SAR Data

The following tables summarize the quantitative biological data for various this compound derivatives and related analogs.

Table 1: Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | Modification | IC50 | Reference |

| 13c | Acetylcholinesterase (AChE) | 4-(Pyridin-4-yl) with specific substitutions | 0.15 µM | [2] |

| 4v | ROCK II | 4-(Pyridin-4-yl) with aminomethyl at C5 | 20 nM | [2] |

| A8 | PI3Kδ | 6-(Pyridin-3-yl)quinazoline core | 0.7 nM | [10] |

| A5 | PI3Kδ | 6-(Pyridin-3-yl)quinazoline core | 1.3 nM | [10] |

| SNS-032 Analog | CDK2 | Thiazole core structure | 48 nM | [11] |

Table 2: In Vitro Antiproliferative Activity

| Compound ID | Cell Line | Description | IC50 | Reference |

| 3 | HL-60 (Leukemia) | Pyridine-thiazole hybrid | 0.57 µM | [7][8] |

| A8 | SU-DHL-6 | 6-(Pyridin-3-yl)quinazoline derivative | 0.12 µM | [10] |

| A5 | SU-DHL-6 | 6-(Pyridin-3-yl)quinazoline derivative | 0.16 µM | [10] |

| 4b | A-549 (Lung) | Triphenylamine-linked pyridone | 0.00803 µM | [12] |

| 4e | A-549 (Lung) | Triphenylamine-linked pyridone | 0.0095 µM | [12] |

| 4b | MDA-MB-231 (Breast) | Triphenylamine-linked pyridone | 0.0103 µM | [12] |

| 7 | MCF-7 (Breast) | Pyridine-thiazole hybrid | 5.36 µM | [9] |

| 10 | MCF-7 (Breast) | Pyridine-thiazole hybrid | 5.84 µM | [9] |

| 7 | HepG2 (Liver) | Pyridine-thiazole hybrid | 7.20 µM | [9] |

| 10 | HepG2 (Liver) | Pyridine-thiazole hybrid | 8.76 µM | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR data.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagents : Kinase enzyme, substrate peptide, ATP, test compound, and a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure : a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer in a 96-well plate. b. The reaction is initiated by adding a defined concentration of ATP. c. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. The reaction is terminated by adding a stop solution (e.g., EDTA).

-

Detection : The amount of phosphorylated substrate is quantified. This is commonly done using methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using phospho-specific antibodies in an ELISA format.

-

Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[2]

-

Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), AChE enzyme, and phosphate buffer.

-

Procedure : a. The AChE enzyme is pre-incubated with the test compound at various concentrations in a phosphate buffer. b. DTNB is added to the mixture. c. The reaction is initiated by the addition of the substrate, ATCI. d. The plate is incubated at 37°C.

-

Detection : AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The absorbance is measured kinetically at 412 nm.

-

Data Analysis : The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and IC50 values are derived from dose-response curves.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12]

-

Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, test compound, and a solubilizing agent (e.g., DMSO or isopropanol).

-

Procedure : a. Cells are seeded in a 96-well plate and allowed to adhere for 24 hours.[12] b. The cells are then treated with the test compound at various concentrations and incubated for a specified period (e.g., 48-72 hours). c. After incubation, the medium is replaced with a fresh medium containing MTT solution. d. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Detection : The formazan crystals are dissolved using a solubilizing agent, and the absorbance is read at approximately 570 nm using a microplate reader.

-

Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12]

Visualization of Pathways and Workflows

CDK4/6-Mediated Cell Cycle Progression

The this compound scaffold is a known inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[3][13] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and suppression of tumor growth.[1]

Caption: CDK4/6 signaling pathway and the inhibitory action of the therapeutic agent.

Experimental Workflow for SAR Study

The process of conducting an SAR study involves a logical flow from compound synthesis to biological evaluation and data analysis.

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.

Logical Relationships in SAR Optimization

The decision-making process in lead optimization is guided by the interplay between potency, selectivity, and physicochemical properties.

Caption: Logical decision-making process for optimizing lead compounds based on SAR data.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent modulators of various biological targets, especially protein kinases. The structure-activity relationship is finely tuned, with the isomeric position of the pyridine nitrogen and substitutions at the 2-amino and 5-positions of the thiazole ring being critical for activity and selectivity.

Key SAR takeaways include:

-

The positioning of the pyridine nitrogen (3- vs 4- vs 2-position) dramatically impacts biological activity, highlighting the importance of precise geometric and electronic arrangements for target engagement.

-

The 2-amino group is a key pharmacophoric feature, and its substitution offers a powerful strategy for modulating potency and tailoring properties.

-

The 5-position of the thiazole ring is a tolerant and effective site for introducing substituents to enhance potency.

Future research should focus on integrating computational methods, such as molecular docking and free energy perturbation calculations, with synthetic chemistry to more rationally design next-generation inhibitors.[13] Exploring novel substitutions and bioisosteric replacements for the core rings could lead to compounds with improved pharmacokinetic profiles and enhanced selectivity, ultimately paving the way for new and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: An In-depth Guide to Novel Pyridine-Thiazole Hybrid Molecules

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to the promising intersection of pyridine and thiazole moieties. The amalgamation of these two pharmacologically significant heterocycles into hybrid molecules has unlocked a new realm of possibilities in drug discovery, demonstrating potent anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, offering a valuable resource for professionals in the field.

Synthetic Strategies: Building the Pyridine-Thiazole Core

The construction of pyridine-thiazole hybrid molecules typically involves multi-step synthetic pathways. A common and effective approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound.[1] Variations of this method, alongside other synthetic strategies like the Claisen-Schmidt condensation, have been successfully employed to generate diverse libraries of these hybrid molecules.[2]

A key intermediate in many syntheses is 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which serves as a versatile building block for further derivatization.[2] The general synthetic workflow often begins with the formation of the core pyridine-thiazole scaffold, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

Biological Evaluation: Unveiling Therapeutic Potential

Pyridine-thiazole hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines and potent inhibitory effects against various microbial strains. The biological evaluation of these compounds is a critical step in identifying lead candidates for further development.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of pyridine-thiazole derivatives against various cancer cell lines, including those from colon, breast, lung, leukemia, and glioblastoma tumors.[2] The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | HL-60 (Leukemia) | 0.57 | [2][3] |

| 4 | Various tumor cells | - | [2] |

| 7 | MCF-7 (Breast) | 5.36 | [1] |

| 7 | HepG2 (Liver) | 6.78 | [1] |

| 10 | MCF-7 (Breast) | 5.84 | [1] |

| 10 | HepG2 (Liver) | 8.76 | [1] |

| 2f | A549 (Lung) | Potent Inhibition | [4] |

| Pyridone-based analogues | A549 (Lung), MCF-7 (Breast) | ~0.008 - 0.015 | [5] |

| Thiazole-based derivatives | A549 (Lung), MCF-7 (Breast) | ~0.050 - 0.120 | [5] |

| C2 | MCF-7 (Breast) | 110.4 (µg/ml) | [6][7] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

In addition to their anticancer properties, pyridine-thiazole hybrids have emerged as promising antimicrobial agents. Their activity is typically assessed by determining the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (mM) | Reference |

| 4c | Staphylococcus aureus | 0.02 | |

| 4c | Bacillus cereus | 0.02 | |

| 13a | E. coli | 93.7 (µg/mL) | [8] |

| 13a | C. albicans | 7.8 (µg/mL) | [8] |

| 13a | Aspergillus flavus | 5.8 (µg/mL) | [8] |

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Research suggests that pyridine-thiazole hybrids exert their therapeutic effects through multiple pathways.

Inhibition of Key Signaling Molecules

Several studies have pointed to the inhibition of critical enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2][9] Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately, apoptosis in cancer cells. Other targeted kinases include Rho-associated protein kinase (ROCK-1) and matrix metalloproteinase-9 (MMP-9).[1][4]

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that pyridine-thiazole hybrids can induce apoptosis in cancer cells, as evidenced by changes in nucleus morphology and activation of caspases.[4][9]

DNA Interaction and Cleavage

Some pyridine-thiazole derivatives have been found to interact with DNA, potentially distorting its structure and leading to genetic instability in tumor cells.[2][9] Furthermore, certain compounds have demonstrated DNA cleavage activity, which can contribute to their cytotoxic effects.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for the synthesis and biological evaluation of pyridine-thiazole hybrid molecules, based on published literature.

General Synthesis Protocol

-

Synthesis of the Thiourea Intermediate: A pyridine-containing amine is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in an acidic medium to yield the corresponding pyridylthiourea.

-

Hantzsch Thiazole Synthesis: The pyridylthiourea is then reacted with an appropriate α-halocarbonyl compound (e.g., 3-chloro-2,4-pentanedione) in a suitable solvent (e.g., ethanol) under reflux conditions to form the core pyridine-thiazole scaffold.[2]

-

Further Derivatization (e.g., Claisen-Schmidt Condensation): The resulting ketone intermediate can be further modified. For example, a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., piperidine) can introduce an α,β-unsaturated ketone moiety.[2]

-

Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are then confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized pyridine-thiazole hybrids are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil or cisplatin) are also included.[1][5]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: The pyridine-thiazole compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Conclusion and Future Directions

The discovery of novel pyridine-thiazole hybrid molecules represents a significant advancement in the quest for new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their diverse mechanisms of action, make them highly attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to translate the promising in vitro results into tangible clinical applications. The continued exploration of this chemical space holds immense potential for addressing the pressing global challenges of cancer and infectious diseases.

References

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. amhsr.org [amhsr.org]

- 7. amhsr.org [amhsr.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 4-(Pyridin-3-yl)thiazol-2-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data, specifically ¹H NMR and ¹³C NMR, for the compound 4-(pyridin-3-yl)thiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.

Summary of Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-pyridyl | 8.90 | s | - |

| H-pyridyl | 8.52 | d br | - |

| H-pyridyl | 7.89 | d | 7.20 |

| H-pyridyl | 7.63 | s | - |

| NH₂ and H-thiazole | 7.46-7.31 | t br | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Designation | Chemical Shift (δ, ppm) |

| C=N (Thiazole) | 168.1 |

| C-4 (Thiazole) | 148.5 |

| C-5 (Thiazole) | 107.2 |

| Pyridine C | 150.8, 147.5, 133.8, 131.1, 124.2 |

Note: The assignments for the pyridine carbons are based on predictive models and data from structurally similar compounds, as explicit experimental data was not found in the cited literature.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established chemical methodologies.

Synthesis of this compound

A general and efficient one-pot synthesis method for 2-aminothiazole derivatives has been described.[1] This procedure involves the reaction of an appropriate acetophenone derivative with thiourea in the presence of a catalyst. For the synthesis of this compound, 3-acetylpyridine would serve as the starting ketone.

General Procedure:

-

A mixture of the acetophenone derivative (1.5 mmol), thiourea (1.0 mmol), and a catalytic amount of a suitable catalyst in ethanol (3.0 mL) is stirred at 80 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent to yield the pure 2-aminothiazole derivative.[1]

NMR Spectroscopic Analysis

The characterization of the synthesized compound is performed using NMR spectroscopy.

Instrumentation: NMR spectra are typically recorded on a Bruker DRX-400 or 500 spectrometer.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[1]

Visualizing the Synthetic Pathway

The synthesis of this compound can be represented as a straightforward chemical transformation.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-(pyridin-3-yl)thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound featuring both a pyridine and an aminothiazole moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules. A thorough understanding of the physicochemical properties of a novel compound is a mandatory first step in the drug development pipeline. These properties—including solubility, acidity (pKa), and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and mechanism of action studies.

This technical guide provides a comprehensive overview of the essential experimental protocols required to fully characterize the physicochemical profile of this compound. It is designed to equip researchers with the necessary methodologies to generate reliable and reproducible data, thereby enabling informed decisions in the early stages of drug discovery and development.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for this compound. As publicly available experimental data is limited, this table serves as a template for data acquisition.

| Property | Value | Method of Determination |

| IUPAC Name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | - |

| Molecular Formula | C₈H₇N₃S | - |

| Molecular Weight | 177.23 g/mol | Mass Spectrometry |

| Melting Point (Tₘ) | To be determined | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHբ) | To be determined | Differential Scanning Calorimetry (DSC) |

| pKa | To be determined | Potentiometric Titration |

| Aqueous Solubility | To be determined | Shake-flask method |

| Solubility in Acid (5% HCl) | To be determined | Qualitative Solubility Test[1][2] |

| Solubility in Base (5% NaOH) | To be determined | Qualitative Solubility Test[1][2] |

| LogP / LogD | To be determined | RP-HPLC, Shake-flask method[3] |

Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties are provided below.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the target compound in various aqueous and organic solvents.[1][4]

Objective: To determine the solubility profile of the compound in water, acidic, and basic solutions, which is indicative of its ionizability and polarity.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated pH meter or pH indicator strips

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of the compound into a small, clean test tube.[1]

-

Water Solubility:

-

Add 0.75 mL of deionized water to the test tube in 0.25 mL portions.[1]

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Visually inspect for dissolution. If the compound dissolves completely, it is classified as water-soluble.

-

If soluble, measure the pH of the solution to determine if the compound is acidic, basic, or neutral in character.[2]

-

-

Acid Solubility (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.

-

Dissolution indicates the presence of a basic functional group (e.g., the pyridine nitrogen or the exocyclic amine), which forms a soluble hydrochloride salt. The compound would be classified as a Class B (base).

-

-

Base Solubility (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.

-

Observe for dissolution. While unlikely for this structure, solubility would indicate an acidic functional group.

-

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant(s) (pKa) using potentiometric titration, a highly accurate method for this purpose.[5][6][7]

Objective: To quantify the acidity/basicity of the ionizable groups in this compound. The pyridine nitrogen and the 2-amino group are expected to be the primary basic centers.

Materials:

-

This compound (accurately weighed)

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Standardized 0.1 M Sodium Hydroxide (NaOH) titrant

-

Deionized, CO₂-free water

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (10 mL or 25 mL, Class A)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (typically 25 °C).[6]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the compound in a known volume of CO₂-free deionized water to achieve a concentration of approximately 1-10 mM.

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[6]

-

-

Titration:

-

Since the compound is expected to be basic, it will be titrated with a standardized acid (0.1 M HCl). To characterize both pKa values, an acid-base titration can be performed.

-

Make the solution acidic (e.g., to pH ~2) with 0.1 M HCl.[6]

-

Place the solution in a jacketed beaker to maintain a constant temperature and stir gently.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in contact with the stir bar.

-

Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure all equivalence points are passed.[6]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first and second derivatives of the curve. The equivalence points correspond to the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the pKa values can be determined from the Henderson-Hasselbalch equation at the half-neutralization points.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ).[8][9]

Objective: To assess the thermal stability and purity of the compound. A sharp melting peak is indicative of high purity.

Materials:

-

This compound

-

Aluminum DSC pans and lids

-

DSC instrument calibrated for temperature and enthalpy (e.g., with indium standard)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan.[8]

-

Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an identical empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[8]

-

-

Thermal Scan:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting transition (e.g., 200 °C).[8]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting process.

-

Melting Point (Tₘ): The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be noted.[9]

-

Enthalpy of Fusion (ΔHբ): The area under the melting peak is integrated to determine the heat of fusion, typically reported in J/g or kJ/mol.[10]

-

Expected Spectroscopic Characteristics

While experimental spectra are required for confirmation, the structure of this compound allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiazole rings. The pyridine ring protons will appear in the δ 7.0-9.0 ppm region, with coupling patterns characteristic of a 3-substituted pyridine. A singlet for the thiazole proton (C5-H) is expected. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[11][12]

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The C2 carbon of the thiazole ring, bonded to the amino group and the ring nitrogen, is expected to be significantly downfield (e.g., >165 ppm).[13]

-

FT-IR: The spectrum should display characteristic absorption bands. The N-H stretching of the primary amine group is expected to show two bands in the 3300-3450 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations from both heterocyclic rings will appear in the 1500-1650 cm⁻¹ region. A C-N stretching band is also expected around 1300-1350 cm⁻¹.[14][15]

-

UV-Vis Spectroscopy: As a heteroaromatic compound, this compound is expected to exhibit strong UV absorption due to π→π* transitions characteristic of the conjugated system.[16][17] The exact λₘₐₓ will depend on the solvent used.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the characterization process and its context within the broader drug discovery pipeline.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Caption: Role of physicochemical characterization in the drug discovery and development process.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

In Silico Analysis of 4-(pyridin-3-yl)thiazol-2-amine: A Technical Guide for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the in silico methodologies applied to the study of 4-(pyridin-3-yl)thiazol-2-amine and its derivatives, a scaffold of significant interest in medicinal chemistry. This document details the computational approaches used to elucidate its potential as a therapeutic agent, focusing on its interactions with key biological targets, predicted pharmacokinetic properties, and structure-activity relationships.

Executive Summary

This compound has emerged as a promising scaffold in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) implicated in cancer. In silico studies, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have been instrumental in understanding its mechanism of action and optimizing its drug-like properties. This guide synthesizes the findings from various computational studies to provide a detailed technical resource for researchers in the field.

Molecular Targets and Signaling Pathways

The primary biological targets for this compound and its analogs are Cyclin-Dependent Kinases, with a particular emphasis on CDK2, CDK4, and CDK6. These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.